molecular formula C17H14ClN5O4 B10958055 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide

4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10958055
M. Wt: 387.8 g/mol
InChI Key: WLCMMXARDHCQRV-UHFFFAOYSA-N
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Description

4-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorinated nitrophenyl group, a furylmethyl group, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the condensation of 4-chloro-3-nitrobenzaldehyde with 2-furylmethylamine to form the Schiff base intermediate. This intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

4-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitrophenyl derivatives: These compounds share the chlorinated nitrophenyl group and may have similar chemical properties.

    Furylmethyl derivatives: Compounds with the furylmethyl group may exhibit similar reactivity.

    Pyrazole carboxamide derivatives: These compounds share the pyrazole carboxamide moiety and may have similar biological activities.

Uniqueness

What sets 4-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14ClN5O4

Molecular Weight

387.8 g/mol

IUPAC Name

4-[(4-chloro-3-nitrophenyl)methylideneamino]-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H14ClN5O4/c1-22-16(17(24)20-9-12-3-2-6-27-12)14(10-21-22)19-8-11-4-5-13(18)15(7-11)23(25)26/h2-8,10H,9H2,1H3,(H,20,24)

InChI Key

WLCMMXARDHCQRV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)NCC3=CC=CO3

Origin of Product

United States

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